Lipophilicity & Predicted Bioactivity vs. Analogs
The calculated partition coefficient (cLogP) for 4-methyl-3-propylsulfanyl-1,2,4-triazole is 1.3, compared to -0.1 for the 3-methylsulfanyl analog and 0.5 for the 3-ethylsulfanyl analog [1]. This increased lipophilicity, derived directly from the longer propylsulfanyl chain, places the compound in a more favorable range for membrane permeability, which is critical for intracellular target engagement. The compound's predicted binding affinity for the allosteric site of Valosin-Containing Protein (VCP) is more favorable (lower predicted Ki) than analogs with shorter alkyl chains [2].
| Evidence Dimension | Predicted Lipophilicity and Target Affinity |
|---|---|
| Target Compound Data | cLogP = 1.3; Predicted VCP binding affinity (low Ki) |
| Comparator Or Baseline | 3-Methylsulfanyl analog (cLogP = -0.1); 3-Ethylsulfanyl analog (cLogP = 0.5) |
| Quantified Difference | cLogP difference of +1.4 and +0.8, respectively |
| Conditions | In silico prediction based on molecular structure (PubChem/BindingDB data) |
Why This Matters
This predicted difference in lipophilicity and target affinity provides a rationale for selecting the propylsulfanyl derivative over shorter-chain analogs when optimizing for cellular permeability and VCP inhibition in early-stage drug discovery.
- [1] PubChem. (n.d.). Predicted data for 4-Methyl-3-propylsulfanyl-1,2,4-triazole (CID 6433106) and related analogs. National Center for Biotechnology Information. View Source
- [2] Polucci, P., Magnaghi, P., Angiolini, M., Asa, D., Avanzi, N., Badari, A., ... & Pevarello, P. (2013). Alkylsulfanyl-1,2,4-triazoles, a new class of allosteric valosine containing protein inhibitors. Synthesis and structure–activity relationships. Journal of Medicinal Chemistry, 56(2), 437-450. View Source
